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Introduction to the Biotin-Streptavidin System in
Flow Cytometry
The biotin-streptavidin system is a powerful and versatile tool extensively utilized in flow

cytometry for the detection and quantification of cell surface and intracellular antigens.[1][2]

This system relies on the remarkably high affinity and specificity of the interaction between

biotin (a small vitamin) and streptavidin (a protein isolated from Streptomyces avidinii).[3][4]

This interaction is one of the strongest non-covalent bonds known in nature, with a dissociation

constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it essentially irreversible under typical

experimental conditions.[4][5]

In flow cytometry, this system is primarily used as an indirect staining method. A primary

antibody conjugated to biotin is used to bind to the target antigen on or within a cell.

Subsequently, a fluorescently labeled streptavidin molecule is added, which binds to the biotin

on the primary antibody.[3] This multi-layered approach provides several advantages over

directly conjugated primary antibodies, most notably signal amplification.[3]

Advantages of Using the Biotin-Streptavidin System
The use of biotinylated primary antibodies with fluorescently labeled streptavidin offers several

key benefits in flow cytometry applications:
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Signal Amplification: Each streptavidin molecule has four binding sites for biotin.[3]

Furthermore, multiple biotin molecules can be conjugated to a single primary antibody. This

allows for the binding of multiple fluorophore-conjugated streptavidin molecules to a single

primary antibody, resulting in a significant amplification of the fluorescent signal.[3] This is

particularly advantageous for detecting antigens with low expression levels.[3]

Low Background Staining: Streptavidin exhibits negligible binding to non-biotinylated

macromolecules, which results in very low non-specific background staining and an

improved signal-to-noise ratio.[3][6]

Flexibility and Versatility: A single fluorescently labeled streptavidin conjugate can be used to

detect a wide variety of different biotinylated primary antibodies, regardless of their isotype or

species of origin.[3] This simplifies multicolor panel design and reduces the need to stock a

large inventory of directly conjugated primary antibodies.[3]

Preservation of Antibody Function: Biotin is a relatively small molecule, and its conjugation to

an antibody is less likely to interfere with the antibody's antigen-binding site compared to the

conjugation of a larger fluorophore.[1]

Availability of Reagents: A wide range of biotinylated primary antibodies and streptavidin

conjugates with various fluorophores are commercially available.[3][7] Additionally, kits are

available for the straightforward biotinylation of purified antibodies.[3]

Quantitative Data
The following tables summarize key quantitative aspects of the biotin-streptavidin system in

flow cytometry.

Table 1: Binding Affinity of the Biotin-Streptavidin Interaction

Interacting Molecules Dissociation Constant (Kd) Reference(s)

Biotin - Streptavidin ~10⁻¹⁴ - 10⁻¹⁵ M [4][5]

Biotin - Avidin ~10⁻¹⁵ M [8]

Table 2: Signal Amplification with Biotin-Based Techniques
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Amplification
Method

Target
Fold Signal
Increase (approx.)

Reference(s)

Biotin-Streptavidin vs.

Direct Conjugate

Low-expression

antigens

Varies, significant

increase
[3]

Biotin Tyramine

(CARD/TSA)
Anti-human CD4

5-fold over standard

indirect
[9]

Biotin Tyramine

(CARD/TSA)
Phospho-proteins ~10-fold [10]

Biotin Tyramine

(CARD/TSA)

EdU labeling in HeLa

cells
7.6-fold [11]

Table 3: Comparison of Streptavidin-Fluorophore Conjugate Brightness

Streptavidin Conjugate
Relative
Sensitivity/Brightness

Reference(s)

Streptavidin-Phycoerythrin

(PE)

5 to 10 times greater than

Streptavidin-FITC
[12]

Streptavidin-Alexa Fluor 647-

R-PE

~3 times more fluorescent than

Streptavidin-Cy5-R-PE
[13]

Experimental Protocols
Protocol for Antibody Biotinylation
This protocol describes the general steps for biotinylating a purified antibody using a

commercially available biotinylation kit. Always refer to the manufacturer's specific instructions

for the kit being used.

Materials:

Purified antibody (1-2 mg/mL in a buffer free of amines, e.g., PBS)

Biotinylation kit (e.g., containing NHS-biotin)
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Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5)

Desalting column or dialysis cassette for purification

Spectrophotometer or protein assay reagents

Procedure:

Antibody Preparation: If necessary, exchange the buffer of the purified antibody to an amine-

free buffer like PBS at a concentration of 1-2 mg/mL.

Biotin Reagent Preparation: Dissolve the NHS-biotin in an anhydrous solvent like DMSO or

DMF immediately before use.

Biotinylation Reaction: Add the appropriate molar excess of the biotin reagent to the antibody

solution. The optimal ratio will depend on the antibody and the desired degree of labeling

and should be optimized.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, with

gentle mixing.

Quenching (Optional): Add a quenching buffer (e.g., Tris or glycine) to stop the reaction by

consuming any unreacted NHS-biotin.

Purification: Remove excess, unreacted biotin from the biotinylated antibody using a

desalting column or dialysis against PBS.

Quantification: Determine the concentration of the biotinylated antibody and, if desired, the

degree of biotin incorporation using methods like the HABA assay or a fluorescent biotin

quantification kit.[14]

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for

long-term storage. Add a preservative like sodium azide if desired.

Protocol for Cell Surface Staining using a Biotinylated
Primary Antibody
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This protocol outlines the steps for staining cell surface antigens using a biotinylated primary

antibody followed by a fluorescently labeled streptavidin.

Materials:

Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.1% sodium azide)

Fc block (optional, to reduce non-specific binding)

Biotinylated primary antibody

Fluorophore-conjugated streptavidin

Flow cytometry tubes

Centrifuge

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in

ice-cold Flow Cytometry Staining Buffer.

Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each flow cytometry

tube.

Fc Block (Optional): Add Fc block to the cells and incubate for 10-15 minutes at 4°C to

prevent non-specific binding of the primary antibody to Fc receptors.

Primary Antibody Staining: Add the predetermined optimal concentration of the biotinylated

primary antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the

dark.

Wash: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x

g for 5 minutes at 4°C. Decant the supernatant.

Repeat Wash: Repeat the wash step one more time.
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Secondary Staining (Streptavidin): Resuspend the cell pellet in the residual buffer and add

the predetermined optimal concentration of the fluorophore-conjugated streptavidin. Vortex

gently and incubate for 20-30 minutes at 4°C in the dark.

Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer as described in

steps 5 and 6.

Resuspend for Analysis: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry

Staining Buffer.

Acquisition: Analyze the samples on a flow cytometer.

Protocol for Intracellular Staining using a Biotinylated
Primary Antibody
This protocol provides a general workflow for staining intracellular antigens. The choice of

fixation and permeabilization reagents will depend on the target antigen and its cellular

location.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer

Fixation Buffer (e.g., 4% paraformaldehyde)

Permeabilization Buffer (e.g., saponin-based or methanol-based)

Fc block (optional)

Biotinylated primary antibody

Fluorophore-conjugated streptavidin

Flow cytometry tubes

Centrifuge
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Procedure:

Cell Surface Staining (Optional): If also staining for surface markers, perform the cell surface

staining protocol first (steps 1-6 of Protocol 4.2).

Fixation: Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room

temperature.

Wash: Wash the cells with Flow Cytometry Staining Buffer.

Permeabilization: Resuspend the fixed cells in Permeabilization Buffer.

Intracellular Staining (Primary Antibody): Add the optimal concentration of the biotinylated

primary antibody (diluted in Permeabilization Buffer) to the cells. Incubate for 30-60 minutes

at room temperature or 4°C in the dark.

Wash: Wash the cells twice with Permeabilization Buffer.

Intracellular Staining (Streptavidin): Resuspend the cell pellet in Permeabilization Buffer and

add the optimal concentration of fluorophore-conjugated streptavidin. Incubate for 20-30

minutes at room temperature or 4°C in the dark.

Wash: Wash the cells twice with Permeabilization Buffer.

Resuspend for Analysis: Resuspend the cells in Flow Cytometry Staining Buffer.

Acquisition: Analyze the samples on a flow cytometer.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1264966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell

Antigen Biotinylated
Primary Antibody

Binds to
Biotin Fluorophore-conjugated

Streptavidin

High Affinity
Binding

Fluorophore

Click to download full resolution via product page

Caption: Principle of Biotin-Streptavidin based detection in flow cytometry.
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Caption: General workflows for cell surface and intracellular staining.
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Caption: Comparison of direct detection and biotin-based signal amplification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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